2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid is a heterocyclic compound that contains both fluorine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid typically involves the introduction of the difluoromethyl group into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various methods, including:
Electrophilic Difluoromethylation: This involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts.
Nucleophilic Difluoromethylation: This method uses nucleophilic difluoromethylating agents like difluoromethyltrimethylsilane.
Radical Difluoromethylation: This involves the generation of difluoromethyl radicals, which can be achieved using photoredox catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyrazoline derivatives
- Difluoromethylated pyrrole derivatives
Uniqueness
2-(Difluoromethyl)-3-methoxypyridine-4-carboxylic acid is unique due to the presence of both difluoromethyl and methoxy groups, which confer distinct chemical properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxy group can participate in various chemical reactions, making it a versatile building block for the synthesis of complex molecules .
Properties
Molecular Formula |
C8H7F2NO3 |
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Molecular Weight |
203.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO3/c1-14-6-4(8(12)13)2-3-11-5(6)7(9)10/h2-3,7H,1H3,(H,12,13) |
InChI Key |
WRGRIMDYNYJXGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1C(F)F)C(=O)O |
Origin of Product |
United States |
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